molecular formula C13H15O4- B14718756 (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate CAS No. 21654-17-1

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate

Cat. No.: B14718756
CAS No.: 21654-17-1
M. Wt: 235.26 g/mol
InChI Key: CPOFBLAMUMBJNV-LLVKDONJSA-M
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Description

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is an organic compound with a specific stereochemistry, characterized by the presence of a benzyl group, an ethoxy group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate typically involves the esterification of (2R)-2-benzyl-4-hydroxy-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-2-benzyl-4-ethoxy-4-oxobutanoic acid.

    Reduction: Reduction of the ketone group can yield (2R)-2-benzyl-4-ethoxybutanol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: (2R)-2-Benzyl-4-ethoxy-4-oxobutanoic acid.

    Reduction: (2R)-2-Benzyl-4-ethoxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-Benzyl-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, altering the enzyme’s activity and affecting the overall metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Benzyl-4-hydroxy-4-oxobutanoate
  • (2R)-2-Benzyl-4-methoxy-4-oxobutanoate
  • (2R)-2-Benzyl-4-ethoxy-4-hydroxybutanoate

Uniqueness

(2R)-2-Benzyl-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Its distinct reactivity profile also sets it apart from other similar compounds, providing opportunities for its use in specialized applications.

Properties

CAS No.

21654-17-1

Molecular Formula

C13H15O4-

Molecular Weight

235.26 g/mol

IUPAC Name

(2R)-2-benzyl-4-ethoxy-4-oxobutanoate

InChI

InChI=1S/C13H16O4/c1-2-17-12(14)9-11(13(15)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/p-1/t11-/m1/s1

InChI Key

CPOFBLAMUMBJNV-LLVKDONJSA-M

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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